1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine
CAS No.: 1955522-79-8
Cat. No.: VC3101827
Molecular Formula: C13H22N4
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955522-79-8 |
---|---|
Molecular Formula | C13H22N4 |
Molecular Weight | 234.34 g/mol |
IUPAC Name | 1-[[1-(cyclopropylmethyl)pyrazol-4-yl]methyl]piperidin-4-amine |
Standard InChI | InChI=1S/C13H22N4/c14-13-3-5-16(6-4-13)8-12-7-15-17(10-12)9-11-1-2-11/h7,10-11,13H,1-6,8-9,14H2 |
Standard InChI Key | UYKIYBVFWWRKMQ-UHFFFAOYSA-N |
SMILES | C1CC1CN2C=C(C=N2)CN3CCC(CC3)N |
Canonical SMILES | C1CC1CN2C=C(C=N2)CN3CCC(CC3)N |
Introduction
Chemical Structure and Properties
Structural Features
1-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine contains several key structural components:
-
A pyrazole heterocyclic ring with a cyclopropylmethyl substituent at the N1 position
-
A methylene bridge (-CH₂-) connecting the pyrazole 4-position to the piperidine nitrogen
-
A piperidine ring bearing a primary amine at the 4-position
This architecture places it in relation to other pyrazole-containing compounds that have demonstrated biological activity. The cyclopropylmethyl group at the N1 position of the pyrazole ring is particularly notable, as cyclopropyl-containing compounds often exhibit unique pharmacological profiles due to the strain and electronic properties of the three-membered ring.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
-
Molecular formula: C₁₃H₂₁N₅
-
Molecular weight: approximately 247.35 g/mol
-
Physical state: Likely a crystalline solid at room temperature
-
Solubility: Moderate solubility in organic solvents like dichloromethane, methanol, and dimethylformamide; limited water solubility in free base form
-
Basicity: Contains multiple basic nitrogen atoms (pyrazole nitrogens, piperidine nitrogen, and primary amine) that can accept protons, forming water-soluble salts
The compound contains both hydrophilic (amine groups) and lipophilic (cyclopropylmethyl and heterocyclic rings) regions, giving it an amphiphilic character that affects its pharmacokinetic properties.
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine would likely involve multiple steps, similar to related compounds described in the literature. Based on synthetic methodologies for structurally related compounds, potential synthetic routes include:
-
N-alkylation of pyrazole with cyclopropylmethyl halide to introduce the cyclopropylmethyl group
-
Functionalization of the pyrazole 4-position (e.g., via formylation followed by reduction)
-
Coupling with an appropriately protected 4-aminopiperidine derivative
-
Deprotection to reveal the primary amine
Similar heterocyclic compounds with pyrazole cores have been synthesized using various coupling reactions including Buchwald-Hartwig and Suzuki coupling methodologies, as evidenced in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives .
Reactive Sites and Functional Group Chemistry
The multiple functional groups in 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine present several reactive sites:
-
The primary amine at the piperidine 4-position is nucleophilic and can participate in reactions typical of primary amines, including:
-
Acylation to form amides
-
Reductive amination with aldehydes or ketones
-
Formation of sulfonamides, ureas, or carbamates
-
-
The pyrazole ring can undergo limited electrophilic aromatic substitution reactions
-
The tertiary amine of the piperidine can act as a base and nucleophile
These reactive sites provide opportunities for further functionalization to create structural analogs with potentially enhanced biological activity.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
Several structural features may influence the biological activity of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine:
-
The cyclopropylmethyl substituent on the pyrazole nitrogen: This group can influence lipophilicity, metabolic stability, and binding interactions with target proteins.
-
The methylene bridge between the pyrazole and piperidine: The length and flexibility of this linker can affect the three-dimensional positioning of the pharmacophores and consequently impact binding affinity and selectivity.
-
The primary amine at the piperidine 4-position: This group can form hydrogen bonds with target proteins and provides a site for potential metabolic modifications.
Table 1: Comparison of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine with Structurally Related Compounds
Pharmacokinetic Considerations
The structural features of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine suggest the following pharmacokinetic properties:
-
Absorption: The balanced lipophilic-hydrophilic character suggests moderate oral bioavailability, though the presence of multiple basic centers may affect membrane permeability.
-
Distribution: The moderate molecular weight and presence of basic nitrogen atoms may influence tissue distribution and plasma protein binding.
-
Metabolism: Likely metabolic routes include N-dealkylation of the cyclopropylmethyl group, hydroxylation of the piperidine ring, and reactions involving the primary amine.
-
Excretion: Elimination likely occurs through both renal and hepatic pathways, depending on the nature and polarity of any metabolites formed.
Research Applications and Developments
Medicinal Chemistry Applications
1-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine has potential utility in medicinal chemistry research:
-
As a lead compound for developing kinase modulators with optimized properties
-
As a chemical building block for the synthesis of more complex molecules with enhanced potency or selectivity
-
As a template for structure-activity relationship studies through systematic modification of key structural elements
The pyrazole core is present in numerous bioactive compounds, including those described in research on pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors . While these compounds have a different heterocyclic system, they demonstrate the pharmaceutical relevance of pyrazole-containing structures.
Structure-Based Design Strategies
Research on related compounds suggests several structure-based design strategies that could be applied to 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine:
-
Modification of the cyclopropylmethyl group to optimize binding interactions and metabolic stability
-
Exploration of substituents on the pyrazole ring to enhance target selectivity
-
Variation of the linker length between the pyrazole and piperidine to optimize the spatial arrangement of key pharmacophores
-
Functionalization of the primary amine to create prodrugs or to enhance binding interactions
These strategies could be informed by the design principles described for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, where structural modifications significantly impacted selectivity profiles .
Table 2: Potential Structural Modifications and Their Expected Effects
Structural Modification | Potential Impact on Properties | Design Rationale |
---|---|---|
Replacement of cyclopropylmethyl with other alkyl groups | Altered lipophilicity and metabolic stability | Optimization of pharmacokinetic properties |
Introduction of substituents on pyrazole ring | Modified electronic properties and potential for additional binding interactions | Enhanced potency and selectivity |
Variation of linker length between heterocycles | Changed spatial arrangement of pharmacophores | Optimized fit within binding pockets of target proteins |
Derivatization of primary amine | Additional binding interactions or prodrug formation | Improved absorption or target specificity |
Analytical Methodologies
Analytical techniques suitable for characterizing 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine and monitoring its purity would include:
-
High-performance liquid chromatography (HPLC) for purity determination and quantification
-
Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and assessment of isomeric purity
-
Mass spectrometry for accurate mass determination and structural elucidation
-
Infrared spectroscopy for functional group identification
-
X-ray crystallography for definitive three-dimensional structural determination if crystalline material can be obtained
Comparative Analysis with Related Compounds
Structural Comparison with Pyrazole Derivatives
The compound 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine can be compared with other pyrazole derivatives to understand structure-activity relationships:
-
Compared to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine , the target compound has:
-
A more complex substitution pattern at the pyrazole N1 position (cyclopropylmethyl vs. direct piperidine attachment)
-
Different positioning of the amine functionality (piperidine-4 vs. pyrazole-4)
-
A methylene bridge connecting the heterocycles
-
-
The compound N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine differs in having:
-
A methyl group at the pyrazole N1 position instead of cyclopropylmethyl
-
A tertiary amine at the piperidine 4-position (with cyclopropylmethyl substituent) instead of a primary amine
-
These structural differences would likely result in distinct physicochemical properties and biological activities, particularly with respect to target binding profiles and metabolic stability.
Comparison with Kinase Inhibitors
Compound | IC₅₀ PI3Kδ [nM] | IC₅₀ PI3Kα [nM] | Fold Selectivity (α/δ) | Reference |
---|---|---|---|---|
37 | 6.6 | 12,470 | 1889 | |
36 | 13 | 15,820 | 1217 | |
34 | 43 | 34,300 | 798 | |
39 | 58 | 25,300 | 436 |
While these compounds have a different core structure than 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine, they demonstrate how subtle structural changes can dramatically impact selectivity profiles within a class of kinase inhibitors .
Future Research Directions
Target Identification and Validation
Future research on 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine could focus on:
-
Screening against a diverse panel of kinases to identify specific targets
-
Development of structure-activity relationships through systematic structural modifications
-
Computational studies to predict binding modes and inform design of more potent or selective analogs
-
Crystallographic studies to determine binding interactions with identified target proteins
Synthetic Methodology Development
Optimization of synthetic routes to 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-4-amine and its analogs could involve:
-
Exploring catalytic methods for N-alkylation of pyrazole derivatives
-
Developing convergent synthetic strategies to facilitate analog generation
-
Investigating green chemistry approaches to reduce waste and improve efficiency
-
Adapting flow chemistry techniques for scalable synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume